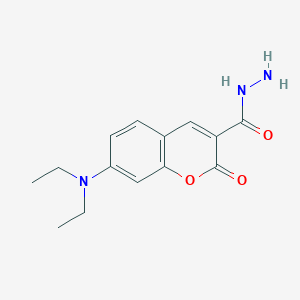
7-(Diethylamino)coumarin-3-carbohydrazide
Übersicht
Beschreibung
7-(Diethylamino)coumarin-3-carbohydrazide is a derivatizing agent used for the detection of carboxylic acids .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers. For instance, one paper describes the synthesis of a similar compound from 7 (285 mg, 1 mmol) and malonodinitrile (66 mg, 1 mmol) to yield a red powder .Molecular Structure Analysis
The molecular structure of 7-(Diethylamino)coumarin-3-carbohydrazide has been analyzed in several studies . The compound has a fluorescence of λex 450 nm; λem 468 nm in methanol .Chemical Reactions Analysis
7-(Diethylamino)coumarin-3-carbohydrazide is typically used as a fluorescent chemical probe for labeling of cellular carbonyls . It is used for derivatization and detection of carboxylic acid and carbonylated molecules such as lipid peroxidation products (LPP) by electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Diethylamino)coumarin-3-carbohydrazide include its solubility in DMF, acetonitrile, chloroform, and methanol . It has a fluorescence of λex 450 nm; λem 468 nm in methanol .Wissenschaftliche Forschungsanwendungen
Application in Optoelectronics
Specific Scientific Field
This application falls under the field of Optoelectronics .
Summary of the Application
“7-(Diethylamino)coumarin-3-carboxylic acid” has been used as a laser dye , fluorescent label , and biomedical inhibitor in many different applications . It is typically used in the solution phase .
Methods of Application or Experimental Procedures
This compound is prone to molecular aggregation, which can result in inconsistent optoelectronic properties . The ultraviolet-visible absorption and fluorescence spectra of this compound are investigated in three representative solvents: cyclohexane (nonpolar and non-hydrogen bonding), ethanol (moderately polar and hydrogen bond accepting and donating), and dimethyl sulfoxide (DMSO) (strongly polar and hydrogen bond accepting) .
Results or Outcomes
The experimental results, in conjunction with (time-dependent) density functional theory (DFT/TD-DFT)-based quantum calculations, have led to the identification of the J-aggregates of this compound . These aggregates are largely responsible for the anomalous optoelectronic properties of this compound .
Application in Biochemical Analysis
Specific Scientific Field
This application falls under the field of Biochemical Analysis .
Summary of the Application
“7-(Diethylamino)coumarin-3-carbohydrazide” is used for derivatization and detection of carboxylic acid and carbonylated molecules such as lipid peroxidation products (LPP) by electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode .
Methods of Application or Experimental Procedures
This compound is used as a fluorescent chemical probe for labeling of cellular carbonyls . It may be used as a fluorescent label for the determination of lipid aldehydes in food products by normal phase liquid chromatography (NPLC) coupled to ESI-MS and fluorescent detector (FLD) .
Application in Nanomaterial Stabilization
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
“7-(Diethylamino)coumarin-3-carbohydrazide” is used in the formation of reverse micelles , which are microheterogeneous systems used as effective stabilizers for nanomaterials .
Methods of Application or Experimental Procedures
The compound is used in the formation of reverse micelles, which are composed of spherical aggregation of surfactant molecules sequestered in non-polar solvents with their polar head groups on the interior, and the non-polar hydrophobic hydrocarbon tails projecting outward into non-polar solvents .
Results or Outcomes
The most important feature of this system is its ability to encapsulate a fairly large amount of water molecules in the core of the reverse micelles . This forms a well-defined nanometer-sized “water-pool” , which can simplify many chemical and physical processes .
Application in High Performance Liquid Chromatography (HPLC)
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
“7-(Diethylamino)coumarin-3-carbohydrazide” is used for the derivatization of monoterpene alcohols in urine prior to analysis by high performance liquid chromatography (HPLC) with a fluorescent detector (FLD) coupled to electrospray ionization-mass spectrometry (ESI-MS) .
Methods of Application or Experimental Procedures
The compound is used as a fluorescent label for the determination of lipid aldehydes in food products by normal phase liquid chromatography (NPLC) coupled to ESI-MS and FLD .
Application in Bio-mimicking Media
Specific Scientific Field
This application falls under the field of Bio-mimicking Media .
Summary of the Application
“7-(Diethylamino)coumarin-3-carbohydrazide” is used in the formation of reverse micelles , which are microheterogeneous systems used as effective stabilizers for nanomaterials, biological membrane, drug-delivery systems, and have diverse applications .
Results or Outcomes
Application in Carboxylic Acid Detection
Summary of the Application
“7-(Diethylamino)coumarin-3-carbohydrazide” is used for derivatization and detection of carboxylic acid .
Methods of Application or Experimental Procedures
The compound is used for derivatization and detection of carboxylic acid and carbonylated molecules such as lipid peroxidation products (LPP) by electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode .
Safety And Hazards
The safety data sheet for 7-(Diethylamino)coumarin-3-carbohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for the use of 7-(Diethylamino)coumarin-3-carbohydrazide are not mentioned in the retrieved papers, its use as a derivatizing agent for carboxylic acid detection suggests potential applications in the field of analytical chemistry, particularly in the detection and analysis of carboxylic acids and carbonylated molecules .
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-17(4-2)10-6-5-9-7-11(13(18)16-15)14(19)20-12(9)8-10/h5-8H,3-4,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBMHAINSFEHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143192 | |
| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)coumarin-3-carbohydrazide | |
CAS RN |
100343-98-4 | |
| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100343984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Diethylaminocoumarin-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)coumarin-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
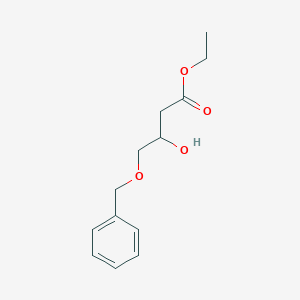
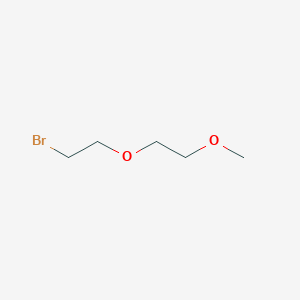
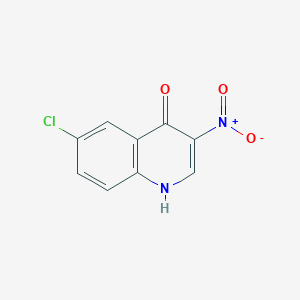
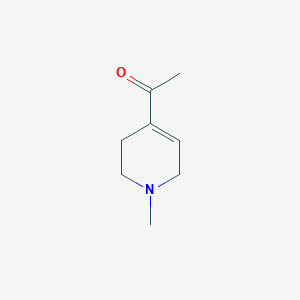
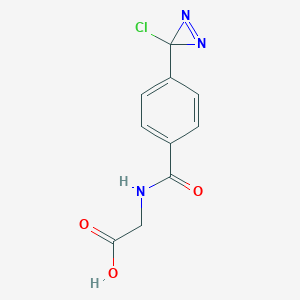
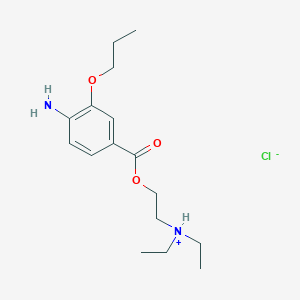
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)